molecular formula C21H14ClN3O2S B2844581 2-[5-(3-Chlorophenyl)furan-2-yl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile CAS No. 497075-95-3

2-[5-(3-Chlorophenyl)furan-2-yl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile

Cat. No. B2844581
CAS RN: 497075-95-3
M. Wt: 407.87
InChI Key: AKYMLOOYTQBRPL-UHFFFAOYSA-N
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Description

The compound “2-[5-(3-Chlorophenyl)furan-2-yl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a phenyl ring, a pyrimidine ring, a sulfanyl group, and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (furan and phenyl), a heterocyclic ring (pyrimidine), and various functional groups (chloro, sulfanyl, nitrile, and a carbonyl group in the pyrimidine ring) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure and the functional groups present. For example, the presence of a nitrile group might suggest that the compound could participate in reactions characteristic of nitriles, such as hydrolysis to form a carboxylic acid .

Mechanism of Action

The mechanism of action of a compound usually refers to its behavior in a biological context, such as how it interacts with biological macromolecules or cellular structures. Without specific biological studies on this compound, it’s not possible to provide a detailed mechanism of action .

properties

IUPAC Name

2-[5-(3-chlorophenyl)furan-2-yl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2S/c22-14-6-4-5-13(11-14)17-9-10-18(27-17)19-24-20(26)16(12-23)21(28)25(19)15-7-2-1-3-8-15/h1-11,19,28H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYMLOOYTQBRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3-Chlorophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

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